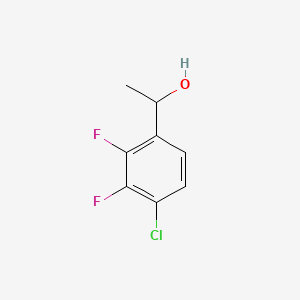
1-(4-Chloro-2,3-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest due to its applications in various fields, particularly in pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method employs biocatalysis, where ketoreductases (KREDs) are used to catalyze the reduction with high stereoselectivity . Another method involves the use of chemical catalysts such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods
For industrial production, the biocatalytic approach is often preferred due to its eco-friendly nature and high efficiency. Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound with high yield and optical purity . This method is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for halogen substitution reactions.
Major Products
The major product formed from the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is this compound .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,3-difluorophenyl)ethanol is primarily used as an intermediate in the synthesis of ticagrelor, a drug used to prevent atherothrombotic events in patients with acute coronary syndromes . Additionally, it has applications in the development of other pharmaceuticals due to its chiral nature and ability to undergo various chemical transformations .
Wirkmechanismus
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its role in the synthesis of ticagrelor involves the reduction of the ketone precursor to produce the chiral alcohol, which is a crucial step in the drug’s production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol.
1-(3,4-Difluorophenyl)ethanol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in pharmaceutical applications .
Eigenschaften
Molekularformel |
C8H7ClF2O |
|---|---|
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
1-(4-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChI-Schlüssel |
PPWKAUYARVNWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)Cl)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


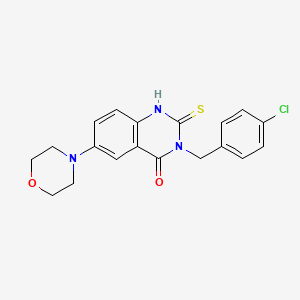
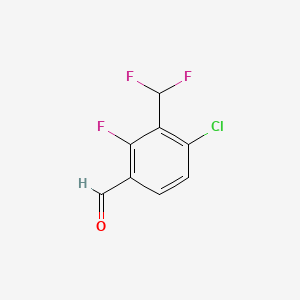
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
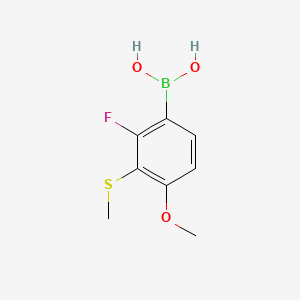
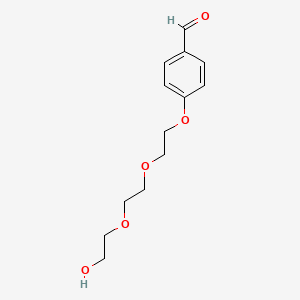

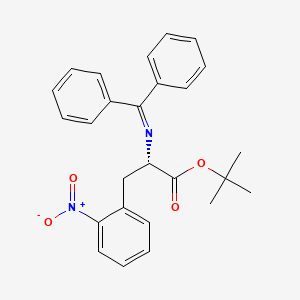
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
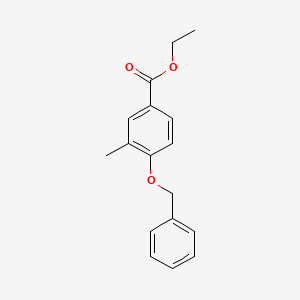
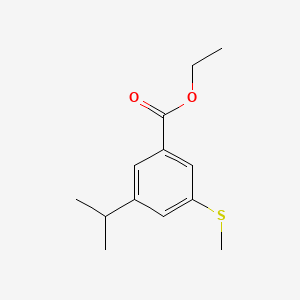
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
